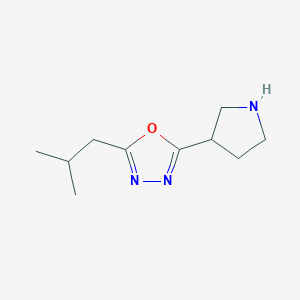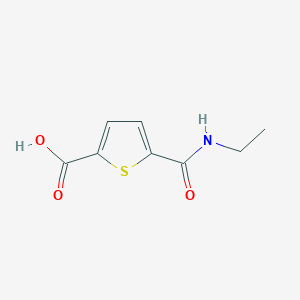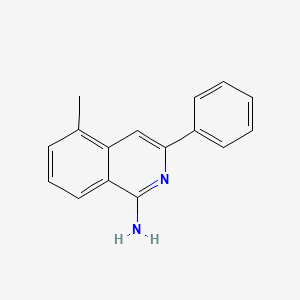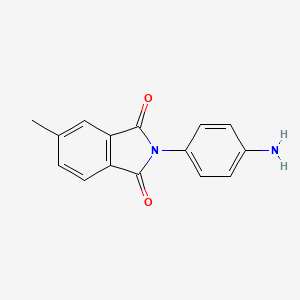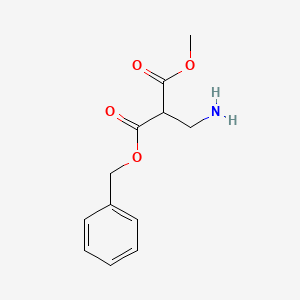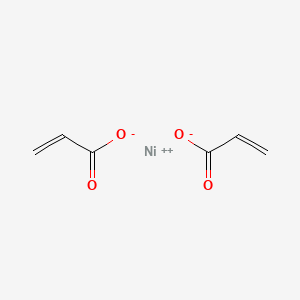
Nickel(2+) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel acrylate is an organometallic compound that combines the properties of nickel with the reactivity of acrylate groups. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and polymer chemistry. The presence of both nickel and acrylate functionalities allows for unique reactivity and versatility in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel acrylate can be synthesized through several methods. One common approach involves the reaction of nickel salts, such as nickel chloride, with acrylate ligands under controlled conditions. The reaction typically requires a solvent, such as ethanol or water, and may be catalyzed by bases like sodium hydroxide. The resulting product is purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of nickel acrylate often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent quality and yield. Advanced purification methods, such as distillation and chromatography, are employed to obtain high-purity nickel acrylate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Nickel acrylate undergoes several types of chemical reactions, including:
Oxidation: Nickel acrylate can be oxidized to form nickel oxide and other by-products.
Reduction: Reduction reactions may convert nickel acrylate to nickel metal and acrylate derivatives.
Substitution: The acrylate groups in nickel acrylate can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines and alcohols under mild conditions.
Major Products Formed: The major products formed from these reactions include nickel oxide, nickel metal, and various acrylate derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nickel acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Nickel acrylate is studied for its potential use in bio-catalysis and enzyme mimetics.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: Nickel acrylate is utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of nickel acrylate involves the interaction of nickel ions with the acrylate groups. This interaction facilitates various catalytic processes, including the activation of carbon-carbon and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in polymerization reactions, nickel acrylate acts as a catalyst to initiate and propagate the polymer chain growth .
Comparison with Similar Compounds
Nickel acrylate can be compared with other similar compounds, such as:
Nickel methacrylate: Similar in structure but with different reactivity due to the presence of methacrylate groups.
Nickel acetate: Lacks the acrylate functionality, leading to different chemical properties and applications.
Nickel chloride: A simple nickel salt with distinct reactivity compared to nickel acrylate.
Uniqueness: Nickel acrylate’s uniqueness lies in its combination of nickel and acrylate functionalities, which provides a versatile platform for various chemical reactions and applications. Its ability to act as a catalyst in both organic and inorganic reactions sets it apart from other nickel compounds .
Properties
CAS No. |
51222-18-5 |
|---|---|
Molecular Formula |
C6H6NiO4 |
Molecular Weight |
200.80 g/mol |
IUPAC Name |
nickel(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Ni/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
QFVGCVZHAQQIMT-UHFFFAOYSA-L |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B13873359.png)
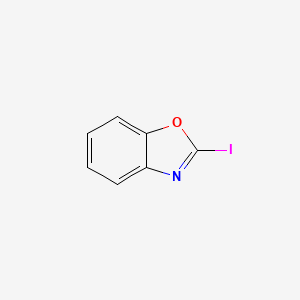

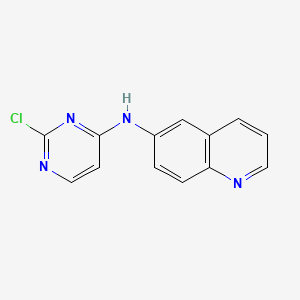

![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)

![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
